molecular formula C11H13N3O2S2 B2384039 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide CAS No. 610275-82-6

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2384039
CAS RN: 610275-82-6
M. Wt: 283.36
InChI Key: RPFPJUZFZBAAPP-UHFFFAOYSA-N
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Description

“4-(2-amino-1,3-thiazol-4-yl)phenol” is a small molecule that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .


Molecular Structure Analysis

The molecular structure of “4-(2-amino-1,3-thiazol-4-yl)phenol” consists of a thiazole ring attached to a phenol group . The empirical formula is C9H8N2OS, and the molecular weight is 192.24 .


Physical And Chemical Properties Analysis

This compound is a solid . The InChI key is QGSJYYIRAFRPIT-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial Activity

4-(2-Aminothiazol-4-yl)-N,N-dimethylbenzenesulfonamide: exhibits significant antibacterial potential. In a study, it was evaluated against multidrug-resistant clinical isolates. Notably, compounds 2a and 2b demonstrated antibacterial activity against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa, respectively, at specific concentrations . This suggests its potential as an antibacterial agent.

Antifungal Properties

The compound also displays antifungal activity. Compound 2b, for instance, showed maximum antifungal potential against Candida glabrata, outperforming the reference drug nystatin. Additionally, Candida albicans exhibited sensitivity to compound 2a . These findings highlight its potential as an antifungal agent.

Target Enzyme Inhibition

Docking studies revealed that compound 2b has the highest binding affinity (−7.6 kcal/mol) with the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests that it could act as an antagonist against this enzyme, potentially influencing cell wall biosynthesis or other critical processes.

Medicinal Chemistry

Schiff bases, including 2-aminothiazoles, play a crucial role in medicinal chemistry. They have been explored as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The compound’s diverse therapeutic potential makes it an interesting candidate for further investigation.

Bi-Heterocyclic Derivatives

Researchers have synthesized bi-heterocyclic compounds by modifying 2-aminothiazoles. These derivatives could have valuable applications, including potential anti-diabetic effects . Further studies are needed to explore this avenue.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-aminothiazoles, including this compound, is essential. By systematically modifying functional groups, researchers can optimize its properties for specific applications.

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-8(4-6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFPJUZFZBAAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

CAS RN

610275-82-6
Record name 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide
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